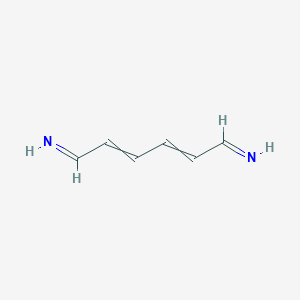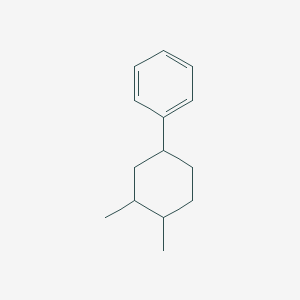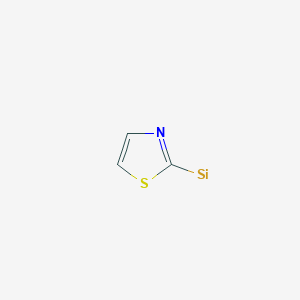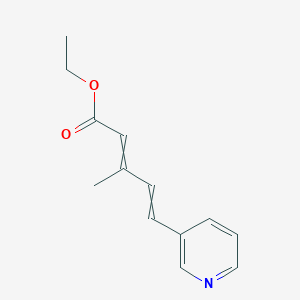silane CAS No. 168065-23-4](/img/structure/B14271067.png)
[(1-Azidobutan-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Azidobutan-2-yl)oxysilane is an organosilicon compound characterized by the presence of an azide group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidobutan-2-yl)oxysilane typically involves the reaction of 1-azidobutan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Azidobutan-2-ol+Trimethylsilyl chloride→(1-Azidobutan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (1-Azidobutan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Azidobutan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Triphenylphosphine and water are commonly used to reduce the azide group to an amine.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 1-azidobutan-2-ol.
Applications De Recherche Scientifique
(1-Azidobutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of (1-Azidobutan-2-yl)oxysilane involves the reactivity of the azide and trimethylsilyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages. The trimethylsilyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the azide functionality.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a trimethylsilyl group and an alkyne functionality.
Uniqueness
(1-Azidobutan-2-yl)oxysilane is unique due to the presence of both an azide group and a trimethylsilyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Propriétés
Numéro CAS |
168065-23-4 |
|---|---|
Formule moléculaire |
C7H17N3OSi |
Poids moléculaire |
187.31 g/mol |
Nom IUPAC |
1-azidobutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H17N3OSi/c1-5-7(6-9-10-8)11-12(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
QMUSRWLDQICLFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN=[N+]=[N-])O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)

![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)

![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)





